4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine involves a regiocontrolled solution and solid-phase synthesis methodology. This process allows for the production of libraries of highly substituted purines, demonstrating the compound's versatility as a precursor for various synthetic routes. The solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library further exemplifies the compound's utility in generating diverse molecular structures efficiently (Hammarström et al., 2002).
Molecular Structure Analysis
Vibrational spectra and UV-vis spectral analysis, including HOMO-LUMO studies, provide insight into the molecular structure of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and its derivatives. These analyses reveal the compound's electronic properties and potential for non-linear optical applications, demonstrating the interplay between its structural attributes and chemical reactivity (Arivazhagan & Anitha Rexalin, 2013).
Chemical Reactions and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine undergoes various chemical reactions, including aromatic substitution and interactions with C-nucleophiles. These reactions enable the synthesis of novel compounds and highlight the compound's reactivity towards different chemical agents. The formation of diindolylmethane and dipyrazolyl derivatives from its interaction with 1-phenyl-3-methylpyrazol-5-one and 2-methylindole, respectively, underscores its versatility in organic synthesis (Azev et al., 2005).
Scientific Research Applications
Bioprocessing
- Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The source did not provide specific results or outcomes from this application .
Corrosion Inhibition
- Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” (DCMTP) is used as a corrosion inhibitor for AISI type 321 stainless steel in 1.0 M hydrochloric acid solution .
- Methods of Application : The corrosion inhibition effect of DCMTP was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) technique .
- Results or Outcomes : Polarization curves showed that DCMTP acts as a cathodic type inhibitor .
Cell Culture and Transfection
- Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” is used in cell culture and transfection applications . Cell culture is a fundamental method in life sciences, allowing for the study of cells in controlled conditions . Transfection is a technique used to introduce foreign DNA into cells .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The source did not provide specific results or outcomes from this application .
Synthesis of Multifunctionalised Pyrimidines
- Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This product is presented as a useful multifunctionalised pyrimidine scaffold .
- Methods of Application : The reaction of “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” with EtONa in EtOH at around 20 °C for 2 hours .
- Results or Outcomes : The reaction resulted in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWBARMICSLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463051 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
CAS RN |
1979-96-0 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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